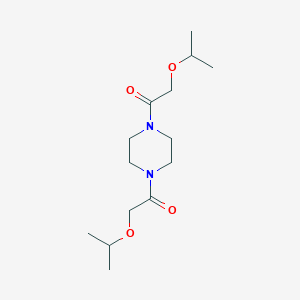
1,4-Bis(isopropoxyacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(isopropoxyacetyl)piperazine, also known as BPIP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential use in various applications. In
Mécanisme D'action
The mechanism of action of 1,4-Bis(isopropoxyacetyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cell growth and proliferation. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. These mechanisms may contribute to its potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
1,4-Bis(isopropoxyacetyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Bis(isopropoxyacetyl)piperazine in lab experiments is its high purity and yield. Additionally, its potential as an anticancer agent and antibiotic makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Orientations Futures
There are several future directions for further research on 1,4-Bis(isopropoxyacetyl)piperazine. One direction is to further study its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as an antibiotic. Finally, research on the toxicity and safety of 1,4-Bis(isopropoxyacetyl)piperazine is needed to determine its potential for clinical use.
Conclusion:
In conclusion, 1,4-Bis(isopropoxyacetyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes. 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent and antibiotic, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 1,4-Bis(isopropoxyacetyl)piperazine involves the reaction of piperazine with isopropyl chloroformate and acetic anhydride. The resulting product is purified through recrystallization, yielding a white crystalline powder. This method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes.
Applications De Recherche Scientifique
1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use in various scientific research applications. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
Numéro CAS |
17229-59-3 |
|---|---|
Nom du produit |
1,4-Bis(isopropoxyacetyl)piperazine |
Formule moléculaire |
C14H26N2O4 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-propan-2-yloxy-1-[4-(2-propan-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-11(2)19-9-13(17)15-5-7-16(8-6-15)14(18)10-20-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
BTLCBGDIKOJAQS-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
SMILES canonique |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
Synonymes |
1,4-Bis(isopropoxyacetyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



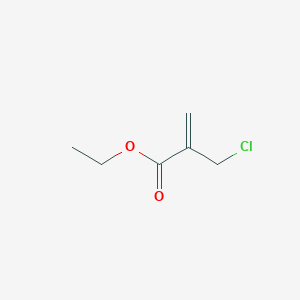



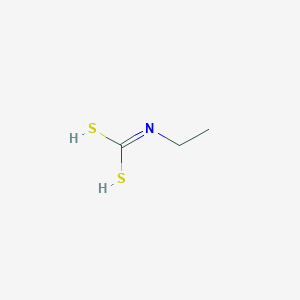

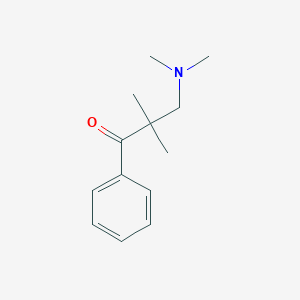
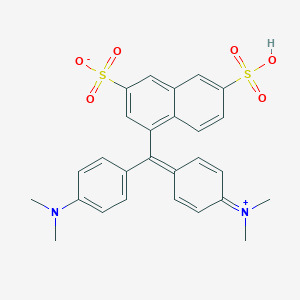
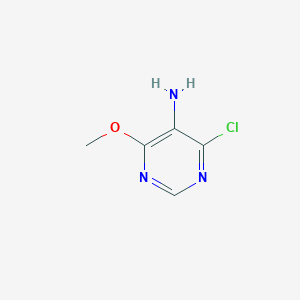
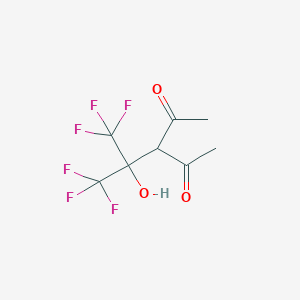
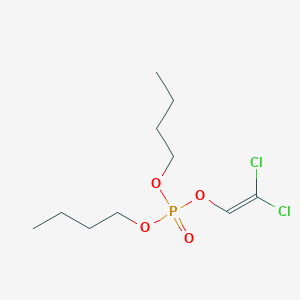
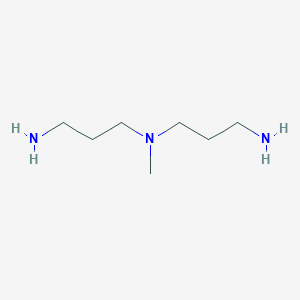
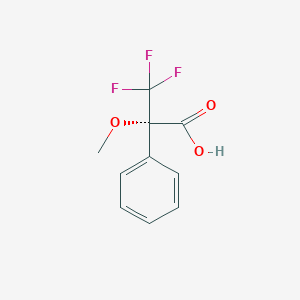
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)